Cas no 864916-97-2 (2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one)

2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one is a synthetic organic compound featuring a 1,2,4-thiadiazole core linked to a morpholine moiety via a sulfanyl-ethanone bridge. The presence of the 4-methylphenyl group enhances its lipophilicity, while the morpholine ring contributes to solubility and potential bioactivity. This structure suggests utility in pharmaceutical or agrochemical applications, particularly as an intermediate in the synthesis of biologically active molecules. The thiadiazole scaffold is known for its stability and versatility, making the compound a promising candidate for further derivatization. Its well-defined molecular architecture allows for precise modifications, facilitating targeted research in drug discovery or material science.
2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one structure
864916-97-2 structure
Product Name:2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one
CAS No:864916-97-2
MF:C15H17N3O2S2
MW:335.444380521774
CID:6235992
PubChem ID:7119320
Update Time:2025-10-28

2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one
    • CCG-287347
    • F0698-0091
    • 1-morpholino-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
    • AKOS024597629
    • 864916-97-2
    • 2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one
    • 2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-morpholin-4-ylethanone
    • Inchi: 1S/C15H17N3O2S2/c1-11-2-4-12(5-3-11)14-16-15(22-17-14)21-10-13(19)18-6-8-20-9-7-18/h2-5H,6-10H2,1H3
    • InChI Key: BXUCKFJEOMENNI-UHFFFAOYSA-N
    • SMILES: S(C1=NC(C2C=CC(C)=CC=2)=NS1)CC(N1CCOCC1)=O

Computed Properties

  • Exact Mass: 335.07621914g/mol
  • Monoisotopic Mass: 335.07621914g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 372
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 109Ų

2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one Pricemore >>

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Additional information on 2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one

Compound CAS No 864916-97-2: 2-{3-(4-Methylphenyl)-1,2,4-Thiadiazol-5-ylsulfanyl}-1-(Morpholin-4-yl)Ethan-1-one

The compound with CAS No 864916-97-2, named 2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a thiadiazole ring system with a morpholine group and a sulfanyl linkage. The presence of these functional groups makes it a versatile molecule with diverse reactivity and biological activity.

Recent studies have highlighted the importance of thiadiazole derivatives in drug discovery, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents. The thiadiazole ring in this compound is known to exhibit significant biological activity due to its sulfur-containing heterocyclic structure. Additionally, the morpholine group contributes to the molecule's stability and enhances its solubility properties, making it an attractive candidate for pharmaceutical applications.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Researchers have explored various synthetic pathways, including nucleophilic substitution and coupling reactions, to construct the molecule efficiently. The use of advanced techniques such as microwave-assisted synthesis and catalytic methods has further improved the synthesis process, making it more sustainable and cost-effective.

One of the most promising aspects of this compound is its potential as a bioisostere in medicinal chemistry. Bioisosteres are structural analogs of bioactive molecules that retain similar pharmacological properties but differ in their physical or chemical characteristics. By modifying the substituents on the thiadiazole ring or the morpholine group, chemists can create a library of compounds with varying biological activities, enabling the discovery of novel therapeutic agents.

In terms of applications, this compound has shown potential in targeting various disease states. For instance, studies have demonstrated its ability to inhibit key enzymes involved in inflammation and cancer progression. The sulfanyl linkage in the molecule plays a crucial role in modulating its bioactivity by influencing its interaction with biological targets such as proteins and receptors.

Moreover, the compound's structure suggests that it could serve as an intermediate in the synthesis of more complex molecules. Its modular design allows for easy modification of substituents, enabling chemists to tailor its properties for specific applications. This versatility makes it a valuable building block in organic synthesis.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular modeling studies have provided insights into its electronic structure, conformational flexibility, and binding affinity to biological targets. These studies have paved the way for rational drug design approaches aimed at optimizing its bioactivity and pharmacokinetic properties.

In conclusion, CAS No 864916-97-2 represents a significant advancement in organic chemistry with wide-ranging applications in drug discovery and materials science. Its unique structure and functional groups make it a valuable tool for researchers seeking to develop novel therapeutic agents and advanced materials.

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